Comparative Antifungal Efficacy: Nystatin Demonstrates Superior In Vitro Activity Against Candida albicans Relative to Amphotericin B
In a direct head-to-head in vitro comparison of antifungal susceptibility, nystatin demonstrated superior activity against clinical isolates of Candida albicans compared to amphotericin B. Both before and after radiotherapy, a higher percentage of C. albicans strains were sensitive to nystatin than to amphotericin B [1]. Specifically, after radiotherapy, 100% of C. albicans strains were sensitive to nystatin, whereas only 75% were sensitive to amphotericin B [1]. Furthermore, the MIC90 values for nystatin against a panel of 103 clinical Candida isolates were reported as 2 microg/ml, while those for liposomal nystatin were 1 microg/ml [2].
| Evidence Dimension | Antifungal susceptibility (sensitivity rate and MIC90) |
|---|---|
| Target Compound Data | Sensitivity: 100% of C. albicans strains; MIC90: 2 microg/ml |
| Comparator Or Baseline | Amphotericin B (Sensitivity: 75% of C. albicans strains); Liposomal Nystatin (MIC90: 1 microg/ml) |
| Quantified Difference | 25% higher sensitivity rate for nystatin; 2-fold higher MIC90 for nystatin compared to liposomal nystatin |
| Conditions | In vitro microdilution assay per CLSI standards; isolates from head-and-neck radiotherapy patients. MIC testing per NCCLS M27-A methodology. |
Why This Matters
This demonstrates that nystatin retains superior activity against C. albicans in a clinical context where resistance to amphotericin B is emerging, making it a preferred choice for procurement in studies or formulations targeting superficial candidiasis in immunocompromised or radiotherapy patients.
- [1] Evaluation of antifungal effect of amphotericin B in comparison with nystatin on Candida species derived from patients undergoing head-and-neck radiotherapy. Dent Res J. 2024;21:66. doi:10.4103/drj.drj_352_23 View Source
- [2] Arikan S, et al. In vitro activity of nystatin compared with those of liposomal nystatin, amphotericin B, and fluconazole against clinical Candida isolates. J Clin Microbiol. 2002;40(4):1406-1412. doi:10.1128/JCM.40.4.1406-1412.2002 View Source
